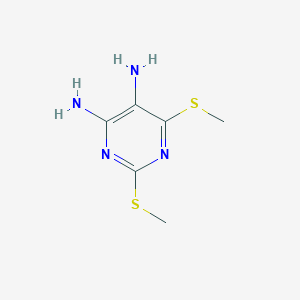![molecular formula C14H10BrN3O B12901536 [2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88571-11-3](/img/structure/B12901536.png)
[2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic compound that incorporates a furan ring, an imidazo[1,2-a]pyridine ring, and an acetonitrile group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves multi-step reactions starting from commercially available precursors. One common route involves the following steps:
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Imidazo[1,2-a]pyridine: The brominated furan is then reacted with a suitable pyridine derivative under conditions that promote cyclization to form the imidazo[1,2-a]pyridine ring.
Acetonitrile Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in studies to understand its interaction with biological targets and its mechanism of action.
Chemical Biology: Employed as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials and as a precursor for other biologically active compounds.
Mécanisme D'action
The mechanism of action of 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridine: Lacks the acetonitrile group but shares the core structure.
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)ethanol: Contains an ethanol group instead of acetonitrile.
2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetamide: Contains an acetamide group instead of acetonitrile.
Uniqueness
The presence of the acetonitrile group in 2-(2-(5-Bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile provides unique reactivity and potential biological activity compared to its analogs. This functional group can participate in various chemical reactions, making the compound versatile for further modifications and applications.
Propriétés
Numéro CAS |
88571-11-3 |
|---|---|
Formule moléculaire |
C14H10BrN3O |
Poids moléculaire |
316.15 g/mol |
Nom IUPAC |
2-[2-(5-bromofuran-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C14H10BrN3O/c1-9-2-5-13-17-14(11-3-4-12(15)19-11)10(6-7-16)18(13)8-9/h2-5,8H,6H2,1H3 |
Clé InChI |
JHRLRRBUJDHLFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC(=C2CC#N)C3=CC=C(O3)Br)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-3-iodocyclohepta[b]pyrrole](/img/structure/B12901455.png)
![N-[2-(Acetamidomethyl)-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12901459.png)

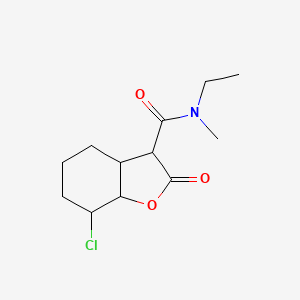
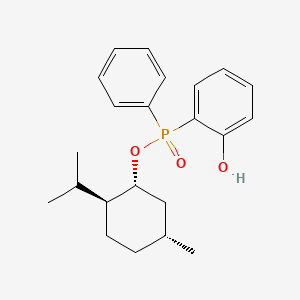
![Furo[2,3-g][2,1]benzoxazole](/img/structure/B12901475.png)

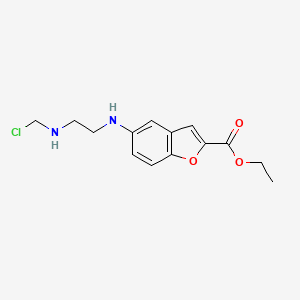
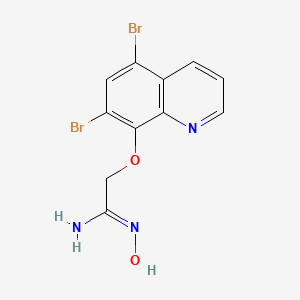
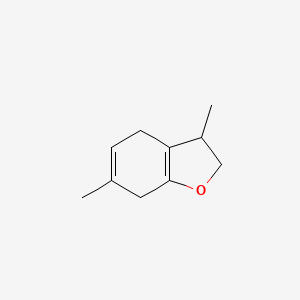
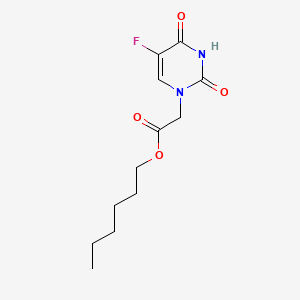
![6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12901529.png)
